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Compound of Interest

Compound Name: Voxilaprevir

Cat. No.: B611707 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and

pharmacological properties of Voxilaprevir (GS-9857), a potent, pangenotypic inhibitor of the

hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease. This document is

intended for researchers, scientists, and professionals involved in drug development and

antiviral therapy.

Chemical Identity and Structure
Voxilaprevir is a complex macrocyclic molecule with the systematic IUPAC name

(1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-

methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-

methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-

tetraazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3(12),4,6,8,10-pentaene-27-

carboxamide[1]. Its chemical formula is C₄₀H₅₂F₄N₆O₉S, with a molecular weight of 868.94

g/mol [1][2].

Table 1: Chemical Identifiers of Voxilaprevir
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Identifier Value

IUPAC Name

(1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-

(Difluoromethyl)-1-{[(1-

methylcyclopropyl)sulfonyl]carbamoyl}cycloprop

yl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-

methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-

4,11,23,26-

tetraazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonac

osa-3(12),4,6,8,10-pentaene-27-carboxamide[1]

Chemical Formula C₄₀H₅₂F₄N₆O₉S[1][2]

Molecular Weight 868.94 g/mol [1][2]

CAS Number 1535212-07-7[1]

SMILES

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C

@@]3(C[C@H]3C(F)F)C(=O)NS(=O)

(=O)C4(CC4)C)C(=O)--INVALID-LINK--C(C)

(C)C[1]

Physicochemical Properties
Voxilaprevir is described as a white to light brown solid[3]. Based on its high apparent

permeability and low solubility, it is classified as a Biopharmaceutics Classification System

(BCS) Class 2 drug.

Table 2: Physicochemical Properties of Voxilaprevir

Property Value Source

Water Solubility
Practically insoluble (<0.1

mg/mL) below pH 6.8[3]
TGA Product Information

pKa (Strongest Acidic) 3.74 Predicted (Chemaxon)

pKa (Strongest Basic) -0.84 Predicted (Chemaxon)

LogP 3.98 Predicted (ALOGPS)
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Pharmacokinetic Profile
Voxilaprevir is orally bioavailable and its absorption is significantly enhanced when

administered with food. It is highly bound to plasma proteins and is primarily metabolized by

cytochrome P450 enzymes.

Table 3: Pharmacokinetic Properties of Voxilaprevir

Parameter Value Condition/Note

Absorption

Tmax 4 hours Post-dose

Effect of Food

AUC and Cmax increased by

112-435% and 147-680%,

respectively

Taken with food

Distribution

Plasma Protein Binding >99% Human plasma

Metabolism

Primary Metabolizing Enzyme CYP3A4

Minor Metabolizing Enzymes CYP1A2, CYP2C8

Excretion

Major Route of Elimination Biliary excretion
~40% of a dose eliminated as

parent drug in feces

Elimination in Urine No drug detected

Elimination Half-life

Plasma Half-life ~33 hours

Mechanism of Action and In Vitro Activity
Voxilaprevir is a direct-acting antiviral (DAA) agent that acts as a noncovalent, reversible

inhibitor of the HCV NS3/4A protease[3]. This enzyme is crucial for the proteolytic cleavage of
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the HCV polyprotein, a process essential for viral replication. By blocking this protease,

Voxilaprevir prevents the maturation of viral proteins and disrupts the formation of the viral

replication complex.
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Figure 1: Mechanism of action of Voxilaprevir in inhibiting HCV replication.

Voxilaprevir demonstrates potent pangenotypic activity against various HCV genotypes in in

vitro replicon assays.
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Table 4: In Vitro Activity of Voxilaprevir against HCV Genotypes

HCV Genotype Ki (pM) EC₅₀ (nM)

1b 38 0.33 - 3.3

3a 66 3.7

1a - 3.9

2a - -

2b - -

4a - -

5a - -

6a - -

Other Genotypes (replicon

assays)
- 0.33 - 6.6

Experimental Protocols
Quantification of Voxilaprevir in Human Plasma by LC-
MS/MS
Objective: To determine the concentration of Voxilaprevir in human plasma samples for

pharmacokinetic studies.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is employed.

Plasma Sample Protein Precipitation
(e.g., with acetonitrile) Centrifugation Supernatant Transfer UPLC Separation

(C18 column)
Tandem Mass Spectrometry

(MRM mode) Quantification

Click to download full resolution via product page

Figure 2: Workflow for the bioanalytical quantification of Voxilaprevir.
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Protocol:

Sample Preparation:

Thaw plasma samples at room temperature.

To 100 µL of plasma, add an internal standard solution.

Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis.

Chromatographic Separation:

Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., UPLC BEH

C18).

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,

0.1% formic acid in water) and an organic component (e.g., acetonitrile).

Mass Spectrometric Detection:

Perform detection using a tandem mass spectrometer equipped with an electrospray

ionization (ESI) source operating in positive ion mode.

Monitor the specific precursor-to-product ion transitions for Voxilaprevir and the internal

standard in Multiple Reaction Monitoring (MRM) mode.

Quantification:

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the nominal concentration of the calibration standards.

Determine the concentration of Voxilaprevir in the plasma samples by interpolating their

peak area ratios from the calibration curve.
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In Vitro HCV NS3/4A Protease Inhibition Assay
Objective: To determine the inhibitory activity of Voxilaprevir against the HCV NS3/4A

protease.

Methodology: A biochemical assay using a fluorogenic substrate is a common method.

Protocol:

Reagents and Materials:

Recombinant HCV NS3/4A protease (for the desired genotype).

A fluorogenic peptide substrate that is cleaved by the NS3/4A protease, resulting in an

increase in fluorescence.

Assay buffer.

Voxilaprevir stock solution of known concentration.

A microplate reader capable of measuring fluorescence.

Assay Procedure:

Prepare serial dilutions of Voxilaprevir in the assay buffer.

In a microplate, add the assay buffer, the NS3/4A protease, and the different

concentrations of Voxilaprevir.

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time at an appropriate excitation and emission

wavelength.

Data Analysis:

Calculate the initial reaction rates from the fluorescence data.
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Plot the percentage of inhibition against the logarithm of the Voxilaprevir concentration.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity) by fitting the data to a suitable dose-response curve.

The inhibition constant (Ki) can be determined from the IC₅₀ value and the substrate

concentration relative to the Michaelis constant (Km) of the enzyme for the substrate.

Conclusion
Voxilaprevir is a highly potent and pangenotypic inhibitor of the HCV NS3/4A protease with a

well-characterized chemical structure and pharmacokinetic profile. Its mechanism of action,

involving the disruption of viral replication, makes it a critical component of combination

therapies for chronic hepatitis C infection. The experimental protocols outlined in this guide

provide a framework for the continued study and evaluation of this important antiviral agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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